![molecular formula C11H16ClN B13524371 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine](/img/structure/B13524371.png)
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound with a molecular formula of C11H16ClN This compound is characterized by the presence of a chlorophenyl group attached to a dimethylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with a suitable amine under controlled conditions. One common method involves the use of magnesium flakes in the presence of toluene and tetrahydrofuran to form the intermediate chloro-(2-chlorophenyl)methylmagnesium, which is then reacted with 1-chloro-1-chloroacetylcyclopropane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer solvents and more efficient reaction conditions to minimize hazards and improve yield. For example, the use of diethyl ether is avoided due to its flammability, and alternative solvents like toluene and tetrahydrofuran are preferred .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigations into its pharmacological effects and potential therapeutic uses are ongoing.
Industry: It serves as a precursor in the production of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may explain its anticonvulsant and analgesic effects . These interactions influence the pathways involved in neuronal signaling and pain perception.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with the chlorine atom in a different position.
2-(2-Chlorophenyl)-2-methylpropan-1-amine: Another related compound with slight structural variations.
Uniqueness
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the presence of the dimethylpropan-1-amine structure contribute to its distinct properties compared to similar compounds .
Biological Activity
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H14ClN. The presence of the chlorophenyl group significantly influences its biological properties, particularly its interaction with various receptors and enzymes.
The compound primarily acts as a monoamine neurotransmitter modulator. Its structure allows it to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. The following mechanisms have been identified:
- Inhibition of Monoamine Oxidase (MAO) : Studies indicate that compounds similar to this compound exhibit inhibitory activity towards MAO B, which is crucial for the metabolism of monoamines like dopamine. This inhibition can lead to increased levels of these neurotransmitters in synaptic clefts, potentially enhancing mood and cognitive functions .
- Receptor Affinity : The compound shows affinity for various receptors including histamine H3 receptors. In vitro studies have demonstrated that it can modulate receptor activity, influencing neurotransmitter release and neuronal signaling pathways .
Pharmacological Effects
- Neuroprotective Effects : Research indicates that compounds with similar structures can protect against neurodegeneration by increasing dopamine levels in models of Parkinson's disease .
- Antiproliferative Activity : A related study highlighted that derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines such as HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, suggesting a strong potential for development as an anticancer agent .
- Toxicity and Side Effects : While low doses may enhance metabolic activity and immune responses, higher concentrations can lead to cytotoxic effects and disruption of normal physiological processes .
Study on Neuroprotective Properties
A study investigated the effects of this compound on rat models exhibiting Parkinsonian symptoms. The compound was administered at varying doses, revealing that lower doses significantly increased dopamine levels while higher doses resulted in toxicity and adverse behavioral changes .
Anticancer Activity Assessment
In another study focusing on its anticancer properties, derivatives were synthesized and tested against several cancer cell lines. The findings suggested that these compounds could serve as promising candidates for further pharmaceutical development due to their potent inhibitory effects on cell proliferation .
Data Summary
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBYBOLUPGAERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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